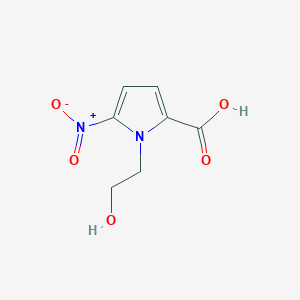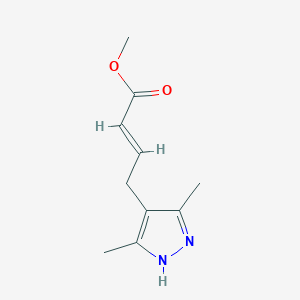
(E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ester precursor, such as methyl acrylate, in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in organic synthesis and materials science.
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors and bioactive molecules in biological studies.
Medicine: Research has explored the compound’s potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. The pyrazole ring’s nitrogen atoms can participate in hydrogen bonding or coordinate with metal ions, influencing the compound’s biological activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s effects.
Comparaison Avec Des Composés Similaires
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but differs in its substituents, leading to distinct chemical and biological properties.
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group, which influences its reactivity and applications.
Uniqueness: (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific substitution pattern and the presence of an ester group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other pyrazole derivatives.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl (E)-4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(8(2)12-11-7)5-4-6-10(13)14-3/h4,6H,5H2,1-3H3,(H,11,12)/b6-4+ |
Clé InChI |
ULZRQKWJCRNARJ-GQCTYLIASA-N |
SMILES isomérique |
CC1=C(C(=NN1)C)C/C=C/C(=O)OC |
SMILES canonique |
CC1=C(C(=NN1)C)CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


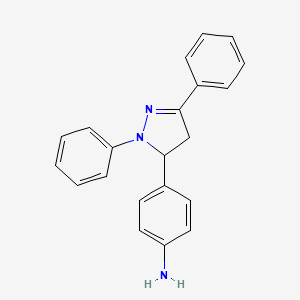
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)

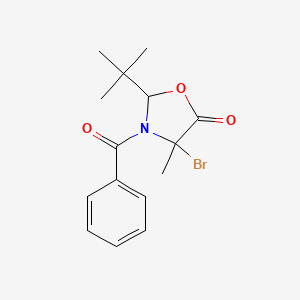
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
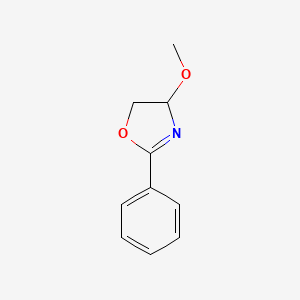
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)

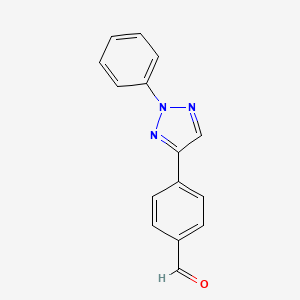


![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
